Methylzedoarondiol

Description

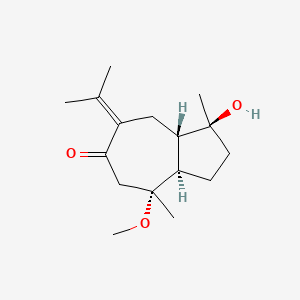

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C16H26O3 |

|---|---|

Molecular Weight |

266.38 g/mol |

IUPAC Name |

(3S,3aS,8R,8aR)-3-hydroxy-8-methoxy-3,8-dimethyl-5-propan-2-ylidene-1,2,3a,4,7,8a-hexahydroazulen-6-one |

InChI |

InChI=1S/C16H26O3/c1-10(2)11-8-13-12(6-7-15(13,3)18)16(4,19-5)9-14(11)17/h12-13,18H,6-9H2,1-5H3/t12-,13+,15+,16-/m1/s1 |

InChI Key |

JWPQPLGWOCJRTA-BFJAYTPKSA-N |

Isomeric SMILES |

CC(=C1C[C@H]2[C@@H](CC[C@]2(C)O)[C@](CC1=O)(C)OC)C |

Canonical SMILES |

CC(=C1CC2C(CCC2(C)O)C(CC1=O)(C)OC)C |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide on the Isolation and Characterization of Sesquiterpenoids from Curcuma zedoaria, with a Focus on Zedoarondiol

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The initial request for information on "Methylzedoarondiol" from Curcuma zedoaria did not yield specific scientific literature detailing its isolation and characterization. This compound appears to be sparsely documented for this particular plant species. Therefore, this guide focuses on a closely related and well-researched sesquiterpenoid from Curcuma zedoaria, Zedoarondiol , to provide a representative and technically detailed overview of the isolation and characterization process for this class of molecules.

Introduction

Curcuma zedoaria (zedoary), a member of the Zingiberaceae family, is a perennial herb with a long history of use in traditional medicine, particularly in Southeast Asia. The rhizome of the plant is a rich source of bioactive secondary metabolites, most notably sesquiterpenoids, which have been shown to possess a wide range of pharmacological activities, including anti-inflammatory, antioxidant, and anticancer properties. Among these, Zedoarondiol, a guaiane-type sesquiterpenoid, has garnered significant scientific interest. This document provides a comprehensive technical guide to the isolation, characterization, and biological evaluation of Zedoarondiol from Curcuma zedoaria.

Isolation of Zedoarondiol

The isolation of Zedoarondiol from the rhizomes of Curcuma zedoaria typically involves solvent extraction followed by a series of chromatographic separations.

Experimental Protocol: Extraction and Fractionation

-

Plant Material Preparation: Fresh rhizomes of Curcuma zedoaria are collected, washed, air-dried, and then pulverized into a fine powder.

-

Extraction: The powdered rhizomes are subjected to extraction with methanol (MeOH) at room temperature. The extraction is typically repeated multiple times to ensure a high yield. The resulting methanolic extracts are then combined and concentrated under reduced pressure to obtain a crude extract.

-

Solvent Partitioning: The crude MeOH extract is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH). This step separates compounds based on their polarity. Zedoarondiol, being a moderately polar compound, is often found in the ethyl acetate fraction.

-

Column Chromatography: The bioactive fraction (e.g., the EtOAc fraction) is subjected to column chromatography over silica gel. The column is eluted with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate, with increasing polarity. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

Further Purification: Fractions containing Zedoarondiol are pooled and further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Experimental Workflow

Caption: Isolation workflow for Zedoarondiol.

Structural Characterization of Zedoarondiol

The structure of the isolated Zedoarondiol is elucidated using a combination of spectroscopic techniques.

Spectroscopic Data

The structural identity of Zedoarondiol is confirmed by comparing its spectroscopic data with published values.

Table 1: Spectroscopic Data for Zedoarondiol

| Technique | Data |

| Molecular Formula | C₁₅H₂₄O₃ |

| Mass Spectrometry | ESI-MS: m/z consistent with the molecular formula |

| ¹H-NMR | See Table 2 |

| ¹³C-NMR | See Table 3 |

| Infrared (IR) | Absorption bands indicative of hydroxyl (-OH) and carbonyl (C=O) groups |

| Ultraviolet (UV) | Absorption maxima characteristic of the chromophores present |

NMR Spectroscopic Data

Nuclear Magnetic Resonance (NMR) spectroscopy is pivotal for the structural elucidation of natural products.

Table 2: ¹H-NMR Spectroscopic Data for Zedoarondiol (CDCl₃)

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| 1 | 4.95 | br d | 11.6 |

| 2α | 2.05 | m | |

| 2β | 2.35 | m | |

| 3α | 2.06 | m | |

| 3β | 2.13 | m | |

| 5 | 4.68 | br d | 9.0 |

| 9α | 2.82 | br d | 14.5 |

| 9β | 3.20 | br d | 14.5 |

| 12 | 2.11 | s | |

| 13 | 1.97 | s | |

| 14 | 1.28 | s | |

| 15 | 1.57 | s |

Note: Data is compiled from representative literature and may vary slightly based on the solvent and instrument used.

Table 3: ¹³C-NMR Spectroscopic Data for Zedoarondiol (CDCl₃)

| Position | Chemical Shift (δ, ppm) |

| 1 | 130.5 |

| 2 | 26.4 |

| 3 | 40.6 |

| 4 | 145.8 |

| 5 | 132.4 |

| 6 | 190.0 |

| 7 | 123.9 |

| 8 | 156.5 |

| 9 | 41.7 |

| 10 | 135.4 |

| 11 | 122.0 |

| 12 | 138.0 |

| 13 | 9.5 |

| 14 | 18.9 |

| 15 | 15.7 |

Note: Data is compiled from representative literature and may vary slightly based on the solvent and instrument used.

Biological Activity and Signaling Pathways of Zedoarondiol

Zedoarondiol has been reported to exhibit a range of biological activities, primarily anti-inflammatory and anti-atherosclerotic effects. These activities are mediated through the modulation of several key signaling pathways.

Anti-inflammatory Activity

Zedoarondiol demonstrates potent anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators.

In lipopolysaccharide (LPS)-stimulated macrophages, Zedoarondiol has been shown to suppress the production of nitric oxide (NO), prostaglandin E₂ (PGE₂), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6).[1][2] This is achieved by inhibiting the phosphorylation of IκB kinase (IKK), which in turn prevents the degradation of IκBα and the subsequent nuclear translocation of NF-κB.[1][2] Additionally, Zedoarondiol attenuates the phosphorylation of MAPKs such as ERK, p38, and JNK.[1][2]

Caption: Zedoarondiol's inhibition of NF-κB and MAPK pathways.

Anti-Atherosclerotic Activity

Zedoarondiol has shown promise in the context of atherosclerosis by protecting endothelial cells and inhibiting vascular smooth muscle cell proliferation.

Zedoarondiol attenuates endothelial cell injury induced by oxidized low-density lipoprotein (ox-LDL) by activating the Nrf2 signaling pathway.[3][4] It promotes the nuclear translocation of Nrf2, leading to the upregulation of antioxidant enzymes like heme oxygenase-1 (HO-1) and NAD(P)H: quinone oxidoreductase-1 (NQO1).[3][4] This enhances the cellular antioxidant defense and reduces oxidative stress.[3]

Caption: Zedoarondiol's activation of the Nrf2 pathway.

Zedoarondiol has been found to inhibit monocyte migration and adhesion to endothelial cells, key events in the development of atherosclerosis.[5] This is mediated through the downregulation of the CXCL12/CXCR4 signaling pathway and its downstream effectors, including PI3K, AKT, and NF-κB.[5]

Caption: Zedoarondiol's modulation of the CXCL12/CXCR4 pathway.

Conclusion

Zedoarondiol is a promising bioactive sesquiterpenoid isolated from Curcuma zedoaria. The methodologies for its isolation and structural elucidation are well-established, relying on a combination of chromatographic and spectroscopic techniques. Its significant anti-inflammatory and anti-atherosclerotic properties, mediated through the modulation of key signaling pathways such as NF-κB, MAPK, Nrf2, and CXCL12/CXCR4, highlight its potential as a lead compound for the development of novel therapeutics. Further research is warranted to fully explore its pharmacological profile and potential clinical applications.

References

- 1. Zedoarondiol isolated from the rhizoma of Curcuma heyneana is involved in the inhibition of iNOS, COX-2 and pro-inflammatory cytokines via the downregulation of NF-kappaB pathway in LPS-stimulated murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. khu.elsevierpure.com [khu.elsevierpure.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Zedoarondiol Attenuates Endothelial Cells Injury Induced by Oxidized Low-Density Lipoprotein via Nrf2 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Zedoarondiol inhibits atherosclerosis by regulating monocyte migration and adhesion via CXCL12/CXCR4 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic and Mechanistic Insights into Methylzedoarondiol: A Technical Guide for Researchers

An In-depth Analysis of Methylzedoarondiol's Spectroscopic Profile and its Implications in Cellular Signaling Pathways

This technical guide provides a comprehensive overview of the spectroscopic data for this compound, a sesquiterpenoid of interest in drug development, and its unmethylated precursor, Zedoarondiol. Due to the limited availability of direct spectroscopic data for this compound, this document presents a detailed analysis of Zedoarondiol's known spectroscopic characteristics and offers a theoretical framework for understanding the spectral shifts and changes resulting from methylation. This guide is intended for researchers, scientists, and professionals in the field of natural product chemistry and drug development.

Spectroscopic Data: Zedoarondiol as a Reference

Zedoarondiol (C₁₅H₂₄O₃, Molar Mass: 252.35 g/mol ) serves as a crucial reference compound for the spectroscopic analysis of its methylated derivative.[1] The following tables summarize the key spectroscopic data for Zedoarondiol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for Zedoarondiol, typically recorded in deuterated chloroform (CDCl₃), provide a detailed map of its carbon-hydrogen framework.

Table 1: ¹H NMR Spectroscopic Data for Zedoarondiol (in CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data for Zedoarondiol (in CDCl₃)

| Chemical Shift (δ) ppm | Carbon Type |

| Data not available in search results |

Theoretical Spectroscopic Shifts for this compound:

The methylation of one of the hydroxyl groups in Zedoarondiol to form this compound (C₁₆H₂₆O₃) would introduce a methoxy group (-OCH₃). This structural change would lead to predictable alterations in the NMR spectra:

-

¹H NMR: A new singlet would appear in the upfield region, typically between δ 3.0 and 4.0 ppm, corresponding to the three protons of the newly introduced methyl group. The proton of the hydroxyl group that has been methylated would no longer be present.

-

¹³C NMR: A new carbon signal would be observed in the region of δ 50-65 ppm, characteristic of a methoxy carbon. The carbon atom to which the methoxy group is attached would experience a downfield shift due to the electronic effect of the ether linkage.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. Electron Ionization (EI) is a common technique used for the analysis of sesquiterpenoids.

Table 3: Mass Spectrometry Data for Zedoarondiol (EI-MS)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 252 | [M]⁺ | Molecular Ion |

| Specific fragmentation data not available in search results |

Expected Mass Spectrum of this compound:

The molecular ion peak ([M]⁺) for this compound would be observed at m/z 266, reflecting the addition of a methyl group (CH₂) and the loss of a hydrogen atom from the hydroxyl group, resulting in a net increase of 14 atomic mass units compared to Zedoarondiol. The fragmentation pattern would also be expected to show characteristic losses related to the methoxy group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum is typically recorded from a KBr pellet or as a thin film.

Table 4: Infrared (IR) Spectroscopic Data for Zedoarondiol

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Specific peak data not available in search results |

Expected Changes in the IR Spectrum of this compound:

The broad O-H stretching band, characteristic of the hydroxyl groups in Zedoarondiol (typically in the region of 3200-3600 cm⁻¹), would be expected to decrease in intensity in the spectrum of this compound due to the conversion of one of the hydroxyl groups to an ether. A new C-O stretching vibration, characteristic of the ether linkage, would likely appear in the region of 1000-1300 cm⁻¹.

Experimental Protocols

The following are generalized protocols for the acquisition of spectroscopic data for sesquiterpenoids like Zedoarondiol and this compound.

NMR Spectroscopy

-

Sample Preparation: A few milligrams of the purified compound are dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) can be added as an internal standard. The solution is then transferred to an NMR tube.

-

Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

-

Data Acquisition: For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry

-

Sample Introduction: The sample is introduced into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS).

-

Ionization: Electron Ionization (EI) is performed at a standard energy of 70 eV.

-

Analysis: The mass spectrum is recorded, showing the molecular ion and the fragmentation pattern.

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet): A small amount of the dry sample is ground with anhydrous potassium bromide (KBr). The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Signaling Pathway and Mechanism of Action

Zedoarondiol has been shown to exhibit anti-inflammatory effects by modulating key cellular signaling pathways, primarily the NF-κB and Nrf2 pathways. It is anticipated that this compound would exhibit similar biological activities.

Inhibition of the NF-κB Signaling Pathway

Zedoarondiol has been reported to inhibit the lipopolysaccharide (LPS)-induced inflammatory response by suppressing the activation of the Nuclear Factor-kappa B (NF-κB) pathway. This inhibition is thought to occur through the prevention of the phosphorylation and degradation of IκBα, which in turn blocks the nuclear translocation of the p65 subunit of NF-κB.

Caption: Inhibition of the NF-κB signaling pathway by Zedoarondiol.

Activation of the Nrf2 Signaling Pathway

Zedoarondiol has also been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, which plays a crucial role in the cellular antioxidant response. By promoting the nuclear translocation of Nrf2, Zedoarondiol upregulates the expression of antioxidant enzymes such as heme oxygenase-1 (HO-1).

References

Investigating the Biosynthetic Pathway of Methylzedoarondiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylzedoarondiol, a guaiane-type sesquiterpenoid isolated from plants of the Curcuma genus, has garnered interest for its potential pharmacological activities. Elucidating its biosynthetic pathway is crucial for understanding its natural production and for enabling metabolic engineering approaches to improve its yield or produce novel derivatives. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, detailed experimental protocols for its investigation, and a framework for data analysis and presentation.

Introduction

Sesquiterpenoids are a diverse class of C15 isoprenoid compounds derived from the precursor farnesyl pyrophosphate (FPP). Their complex structures and varied biological activities make them attractive targets for drug discovery and development. This compound is a member of the guaiane class of sesquiterpenoids, characterized by a fused 5/7-membered bicyclic ring system. It has been identified in several Curcuma species, including Curcuma aromatica and Curcuma zedoaria, often alongside other structurally related sesquiterpenoids. A thorough understanding of its biosynthesis is a prerequisite for its sustainable production through synthetic biology platforms.

This guide outlines a putative biosynthetic pathway for this compound based on established principles of terpenoid biosynthesis and provides a roadmap for its experimental validation.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to proceed through the following key stages, starting from central metabolism:

Stage 1: Synthesis of Isoprenoid Precursors

The universal C5 precursors for all terpenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are synthesized via two independent pathways in plants: the mevalonate (MVA) pathway in the cytosol and the methylerythritol phosphate (MEP) pathway in the plastids.

Stage 2: Formation of Farnesyl Pyrophosphate (FPP)

A cytosolic FPP synthase (FPPS) catalyzes the sequential head-to-tail condensation of two molecules of IPP with one molecule of DMAPP to form the C15 precursor, farnesyl pyrophosphate.

Stage 3: Cyclization of FPP to the Guaiane Skeleton

This crucial step is catalyzed by a specific sesquiterpene synthase (sesqui-TPS). The reaction is proposed to proceed via a germacrene intermediate. The FPP is first ionized, and the resulting farnesyl cation undergoes a 1,10-cyclization to form a germacrenyl cation. A subsequent 2,6-cyclization of a neutral germacrene intermediate, likely germacrene A, leads to the formation of the characteristic 5/7-membered bicyclic guaiane skeleton.

Stage 4: Post-Cyclization Modifications

Following the formation of the basic guaiane hydrocarbon backbone, a series of oxidative modifications, catalyzed by cytochrome P450 monooxygenases (CYP450s), are required to produce this compound. These modifications likely include hydroxylations at specific positions on the guaiane ring. The final step is a methylation reaction, catalyzed by a methyltransferase, to add the methyl group to one of the hydroxyl functions.

Below is a DOT language script to visualize the proposed biosynthetic pathway.

Caption: Proposed biosynthetic pathway of this compound from IPP and DMAPP.

Experimental Protocols for Pathway Investigation

The elucidation of the this compound biosynthetic pathway requires a multi-step experimental approach.

Identification of Candidate Genes

The primary enzymes of interest are the sesquiterpene synthase (sesqui-TPS) responsible for forming the guaiane skeleton and the cytochrome P450s (CYP450s) and methyltransferases involved in the subsequent modifications.

Methodology: Transcriptome Sequencing and Bioinformatic Analysis

-

Plant Material: Collect tissues from a Curcuma species known to produce this compound (e.g., rhizomes of C. aromatica).

-

RNA Extraction and Sequencing: Extract total RNA from the tissues and perform deep transcriptome sequencing (RNA-Seq).

-

De Novo Assembly and Annotation: Assemble the transcriptome reads and annotate the resulting transcripts by sequence homology searches against public databases (e.g., NCBI non-redundant protein database).

-

Candidate Gene Mining: Identify putative sesqui-TPS genes based on conserved domains (e.g., DDxxD and NSE/DTE motifs). Identify candidate CYP450 genes belonging to families known to be involved in terpenoid biosynthesis. Identify potential methyltransferase genes.

-

Differential Expression Analysis: If available, compare transcriptomes from high- and low-producing tissues or plants to identify candidate genes that are highly expressed in the high-producing samples.

The following DOT script illustrates the workflow for candidate gene identification.

Caption: Workflow for the identification of candidate biosynthetic genes.

Functional Characterization of Candidate Genes

The functions of the candidate genes need to be experimentally validated.

Methodology: Heterologous Expression and In Vitro/In Vivo Assays

-

Gene Cloning: Amplify the full-length coding sequences of the candidate genes from cDNA.

-

Heterologous Expression:

-

Sesqui-TPS: Clone the genes into an E. coli expression vector. Express the recombinant proteins and purify them.

-

CYP450s: Co-express the candidate CYP450 genes with a cytochrome P450 reductase (CPR) in a suitable host system, such as yeast (Saccharomyces cerevisiae) or a plant system (Nicotiana benthamiana).

-

-

Enzyme Assays:

-

Sesqui-TPS: Incubate the purified recombinant enzyme with FPP and analyze the products by Gas Chromatography-Mass Spectrometry (GC-MS). Compare the product profile with authentic standards of guaiane-type sesquiterpenes.

-

CYP450s: Provide the product of the characterized sesqui-TPS as a substrate to the yeast microsomes or plant extracts containing the expressed CYP450 and CPR. Analyze the reaction products by GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify hydroxylated intermediates.

-

Methyltransferase: Incubate the putative hydroxylated intermediate with the recombinant methyltransferase and a methyl donor (S-adenosyl methionine - SAM). Analyze the product for the formation of this compound.

-

Quantitative Data Presentation

While specific quantitative data for the this compound biosynthetic pathway is not yet available, the following tables provide a template for presenting such data once obtained from the experimental protocols described above. The values provided are illustrative and based on typical ranges for plant terpene synthases.

Table 1: Illustrative Enzyme Kinetic Parameters for a Candidate Sesquiterpene Synthase

| Parameter | Value | Units |

| Substrate | Farnesyl Pyrophosphate | - |

| Km | 5.2 ± 0.8 | µM |

| kcat | 0.15 ± 0.02 | s-1 |

| kcat/Km | 2.8 x 104 | M-1s-1 |

Table 2: Illustrative Relative Gene Expression Levels in Curcuma aromatica

| Gene | Rhizome (High MZD) | Leaf (Low MZD) | Fold Change |

| CaTPS1 (putative) | 100 ± 12 | 2.5 ± 0.4 | 40 |

| CaCYP1 (putative) | 85 ± 9 | 1.8 ± 0.3 | 47 |

| CaMT1 (putative) | 92 ± 11 | 3.1 ± 0.5 | 30 |

| Actin (Reference) | 1.0 ± 0.1 | 1.0 ± 0.1 | 1 |

(MZD = this compound)

Conclusion

The investigation of the this compound biosynthetic pathway presents an exciting opportunity to uncover the genetic and enzymatic basis for the production of this potentially valuable natural product. The proposed pathway and experimental workflows in this guide provide a robust framework for researchers to systematically identify and characterize the key biosynthetic genes. The successful elucidation of this pathway will not only advance our fundamental understanding of terpenoid biosynthesis in the Curcuma genus but also pave the way for the metabolic engineering of high-value sesquiterpenoids for pharmaceutical and other applications.

Unveiling Zedoarondiol: A Technical Guide to its Discovery, Natural Occurrence, and Biological Activity

A Note on "Methylzedoarondiol": Extensive searches of scientific literature and chemical databases did not yield specific information on a compound named "this compound." It is highly probable that this name refers to a methylated derivative of the known natural product, Zedoarondiol . This technical guide provides a comprehensive overview of Zedoarondiol, a sesquiterpene lactone with significant therapeutic potential. The information presented here on the parent compound, Zedoarondiol, offers a foundational understanding for researchers, scientists, and drug development professionals interested in its potential derivatives.

Discovery and Natural Occurrence

Zedoarondiol is a guaiane-type sesquiterpenoid that has been isolated from several plant species within the Curcuma genus (Zingiberaceae family). Its discovery is part of the broader phytochemical exploration of these medicinal plants, which are rich sources of bioactive compounds.

Natural Sources:

Zedoarondiol has been identified in the rhizomes of the following Curcuma species:

-

Curcuma heyneana : This species is a significant source from which zedoarondiol has been isolated and studied for its anti-inflammatory properties.[1]

-

Curcuma cf. amada (En-Lueang in Thailand): Zedoarondiol has been isolated from the rhizomes of this plant, alongside other bioactive compounds like zederone.[2][3]

-

Curcuma zedoaria (White Turmeric): The presence of zedoarondiol has been reported in this well-known medicinal plant.[4]

-

Curcuma aromatica : This species has also been reported to contain zedoarondiol.[5]

While specific yield data from different plant sources is not extensively documented in comparative studies, the isolation of zedoarondiol has been consistently reported from the rhizomes of these plants.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₅H₂₄O₃ | PubChem |

| Molecular Weight | 252.35 g/mol | PubChem |

| IUPAC Name | (3R,3aS,8S,8aR)-3,8-dihydroxy-3,8-dimethyl-5-propan-2-ylidene-1,2,3a,4,7,8a-hexahydroazulen-6-one | PubChem |

| CAS Number | 98644-24-7 | PubChem |

| Class | Sesquiterpene Lactone | [1][5][6] |

Experimental Protocols

Isolation of Zedoarondiol from Curcuma heyneana Rhizomes

The following is a generalized protocol based on typical phytochemical isolation procedures for sesquiterpenoids from Curcuma species:

-

Extraction: Dried and powdered rhizomes of Curcuma heyneana are extracted with a suitable organic solvent, such as methanol or ethanol, at room temperature. The extraction is typically repeated multiple times to ensure maximum yield. The resulting crude extract is then concentrated under reduced pressure.

-

Fractionation: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and butanol. The fractions are then concentrated.

-

Chromatographic Purification: The ethyl acetate fraction, which is often enriched with sesquiterpenoids, is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically starting with n-hexane and gradually increasing the polarity with ethyl acetate.

-

Further Purification: Fractions containing zedoarondiol are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to yield the pure compound.

-

Structure Elucidation: The structure of the isolated zedoarondiol is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (¹H-NMR, ¹³C-NMR, COSY, HMQC, and HMBC) and Mass Spectrometry (MS).

Cell Culture and Treatment for Anti-inflammatory Assays

-

Cell Line: RAW 264.7 murine macrophage cells are commonly used.

-

Culture Conditions: Cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Experimental Procedure:

-

RAW 264.7 cells are plated in 96-well plates or larger culture dishes.

-

After reaching a suitable confluence, the cells are pre-treated with various concentrations of zedoarondiol for a specific duration (e.g., 1 hour).

-

The cells are then stimulated with lipopolysaccharide (LPS) to induce an inflammatory response.

-

After a defined incubation period, the cell culture supernatant is collected to measure the levels of inflammatory mediators, and the cells are harvested for analysis of protein and mRNA expression.

-

Biological Activities and Signaling Pathways

Zedoarondiol has demonstrated a range of biological activities, with its anti-inflammatory effects being the most extensively studied. It also exhibits antioxidant and cytotoxic properties.

Anti-inflammatory Activity

Zedoarondiol exerts its anti-inflammatory effects primarily through the downregulation of the NF-κB signaling pathway.[1][6]

Mechanism of Action:

In LPS-stimulated macrophages, zedoarondiol has been shown to:

-

Inhibit the production of pro-inflammatory mediators: It dose-dependently inhibits the production of nitric oxide (NO), prostaglandin E₂ (PGE₂), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1beta (IL-1β).[6]

-

Suppress the expression of iNOS and COX-2: Zedoarondiol reduces the protein and mRNA levels of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[6]

-

Inhibit NF-κB activation: It prevents the degradation and phosphorylation of IκBα, which in turn blocks the translocation of the NF-κB p65 subunit to the nucleus.[6] This inhibition of NF-κB activity leads to a decrease in the transcription of pro-inflammatory genes.

-

Attenuate MAPK phosphorylation: Zedoarondiol also suppresses the phosphorylation of mitogen-activated protein kinases (MAPKs) such as ERK, p38, and JNK.[6]

Signaling Pathway Diagram:

Antioxidant Activity

Zedoarondiol has been reported to possess antioxidant properties. Studies have shown that it can up-regulate the activity of superoxide dismutase (SOD) and suppress the formation of malondialdehyde (MDA) and reactive oxygen species (ROS) in endothelial cells injured by oxidized low-density lipoprotein (ox-LDL).[5] This antioxidant activity is linked to the activation of the Nrf2 signaling pathway.[5]

Cytotoxic and Anti-proliferative Activity

Zedoarondiol has demonstrated cytotoxic effects against certain cancer cell lines. It has been shown to have cytotoxicity against KG1a leukemia cells.[2][3] Additionally, zedoarondiol has been found to inhibit the proliferation of vascular smooth muscle cells induced by platelet-derived growth factor (PDGF).[5]

Quantitative Data Summary

| Biological Activity | Cell Line | Assay | Key Findings | Reference |

| Anti-inflammatory | RAW 264.7 macrophages | Nitric Oxide (NO) Production | Dose-dependent inhibition of LPS-induced NO production. | [6] |

| RAW 264.7 macrophages | PGE₂ Production | Dose-dependent inhibition of LPS-induced PGE₂ production. | [6] | |

| RAW 264.7 macrophages | Cytokine Production (TNF-α, IL-6, IL-1β) | Dose-dependent inhibition of LPS-induced cytokine production. | [6] | |

| Antioxidant | HUVECs | SOD, MDA, ROS levels | Attenuated ox-LDL-induced injury, up-regulated SOD, suppressed MDA and ROS. | [5] |

| Cytotoxicity | KG1a leukemia cells | Cytotoxicity Assay | Exhibited cytotoxic activity. | [2][3] |

| Anti-proliferative | Vascular Smooth Muscle Cells | Proliferation Assay | Suppressed PDGF-BB-induced proliferation and DNA synthesis. | [5] |

Conclusion and Future Directions

Zedoarondiol, a sesquiterpene lactone isolated from various Curcuma species, has emerged as a promising natural product with potent anti-inflammatory, antioxidant, and cytotoxic activities. Its well-elucidated mechanism of action, particularly the inhibition of the NF-κB and MAPK signaling pathways, makes it an attractive candidate for further investigation in the context of inflammatory diseases and cancer.

While "this compound" remains to be specifically characterized in the scientific literature, the detailed understanding of its likely parent compound, Zedoarondiol, provides a strong foundation for future research. The synthesis and biological evaluation of methylated derivatives of Zedoarondiol could be a fruitful area of investigation, potentially leading to the discovery of novel therapeutic agents with enhanced potency, selectivity, or pharmacokinetic properties. Further studies are warranted to explore the full therapeutic potential of Zedoarondiol and its analogs in preclinical and clinical settings.

References

- 1. Zedoarondiol isolated from the rhizoma of Curcuma heyneana is involved in the inhibition of iNOS, COX-2 and pro-inflammatory cytokines via the downregulation of NF-kappaB pathway in LPS-stimulated murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Three new sesquiterpenes from roots of Curcuma longa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Zedoarondiol inhibits human bronchial smooth muscle cell proliferation through the CAV-1/PDGF signalling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Guaiane-type sesquiterpenes from Curcumawenyujin - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Bioactivity Screening of Methylzedoarondiol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methylzedoarondiol, a sesquiterpenoid compound isolated from various Curcuma species, has garnered interest for its potential therapeutic properties. This technical guide provides a comprehensive overview of the preliminary bioactivity screening of this compound, focusing on its anticancer, anti-inflammatory, and antimicrobial activities. Detailed experimental protocols for key bioassays are presented, alongside a summary of available quantitative data. Furthermore, this guide illustrates the potential mechanism of action of this compound through signaling pathway diagrams, offering a valuable resource for researchers and professionals in the field of drug discovery and development.

Introduction

This compound is a naturally occurring sesquiterpenoid found in plants of the Curcuma genus, notably Curcuma aromatica and Curcuma wenyujin.[1][2] Traditional medicine has long utilized extracts from these plants for various ailments, suggesting the presence of bioactive constituents. Preliminary scientific investigations have pointed towards the potential of this compound as a compound with anticancer, anti-inflammatory, and antimicrobial properties.[2][3] This guide aims to consolidate the available information on the initial bioactivity screening of this compound, providing a foundation for further research and development.

Anticancer Activity

The cytotoxic potential of this compound against various cancer cell lines has been a primary focus of its bioactivity screening. While specific IC50 values for this compound are not extensively reported in publicly available literature, studies on related compounds from Curcuma species and extracts containing this compound suggest a potential for anticancer effects.

Quantitative Data

Further research is required to establish a comprehensive cytotoxicity profile of pure this compound against a wider range of cancer cell lines.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| Data Not Available |

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method commonly used to assess cell viability and cytotoxicity.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.

Procedure:

-

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically in a logarithmic dilution series) and a vehicle control (e.g., DMSO). Include a positive control (e.g., doxorubicin). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the vehicle control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting a dose-response curve.

Experimental Workflow for Cytotoxicity Screening

Anti-inflammatory Activity

Inflammation is a key process in many diseases, and its modulation is a significant therapeutic strategy. Sesquiterpenoids from Curcuma species are known to possess anti-inflammatory properties.[4] The anti-inflammatory potential of this compound is often assessed by its ability to inhibit the production of inflammatory mediators like nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.

Quantitative Data

Specific quantitative data on the anti-inflammatory activity of this compound is limited. The following table is a template for recording such data as it becomes available.

| Assay | Cell Line | Inhibitory Effect | IC50 (µM) | Reference |

| Nitric Oxide (NO) Production | RAW 264.7 | Data Not Available | Data Not Available |

Experimental Protocol: Nitric Oxide (NO) Production Assay

This assay measures the amount of nitrite, a stable product of NO, in the culture supernatant of LPS-stimulated RAW 264.7 macrophage cells.

Principle: The Griess reagent reacts with nitrite to form a colored azo compound, the absorbance of which can be measured to quantify NO production.

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound and a vehicle control for a short period (e.g., 1-2 hours).

-

LPS Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response and NO production. Include a negative control group without LPS stimulation. Incubate for 24 hours.

-

Griess Assay: Collect the cell culture supernatant. Mix the supernatant with an equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

-

Absorbance Measurement: After a short incubation period at room temperature, measure the absorbance at approximately 540 nm.

-

Data Analysis: Generate a standard curve using known concentrations of sodium nitrite. Calculate the concentration of nitrite in the samples and determine the percentage of inhibition of NO production by this compound.

Signaling Pathway in LPS-induced Inflammation

Antimicrobial Activity

Natural products are a rich source of antimicrobial agents. The antimicrobial potential of this compound has been suggested, in line with the traditional uses of Curcuma species for treating infections.[3]

Quantitative Data

| Microorganism | Type | MIC (µg/mL) | Reference |

| Data Not Available | |||

| Data Not Available |

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium. The MIC is the lowest concentration that shows no visible growth.

Procedure:

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., bacteria or fungi) in a suitable broth.

-

Serial Dilution: Perform a two-fold serial dilution of this compound in a 96-well microtiter plate containing broth.

-

Inoculation: Add the standardized microbial suspension to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plate under appropriate conditions (e.g., temperature, time) for the specific microorganism.

-

MIC Determination: After incubation, visually inspect the wells for turbidity (growth). The MIC is the lowest concentration of this compound in which no visible growth is observed.

Workflow for Antimicrobial Susceptibility Testing

Conclusion and Future Directions

This compound, a sesquiterpenoid from Curcuma species, shows promise as a bioactive compound with potential anticancer, anti-inflammatory, and antimicrobial activities. This guide provides a framework for the preliminary screening of this natural product, outlining standard experimental protocols and data presentation formats.

Significant further research is necessary to fully elucidate the therapeutic potential of this compound. Key future directions include:

-

Comprehensive Bioactivity Profiling: Systematic screening of pure this compound against a broad panel of cancer cell lines, pathogenic microbes, and in various in vitro and in vivo models of inflammation.

-

Mechanism of Action Studies: In-depth investigation into the molecular targets and signaling pathways modulated by this compound, including its effects on the NF-κB pathway.

-

Structure-Activity Relationship (SAR) Studies: Synthesis and biological evaluation of this compound analogs to optimize its potency and selectivity.

-

In Vivo Efficacy and Safety Assessment: Evaluation of the therapeutic efficacy and toxicological profile of this compound in animal models.

The information compiled in this guide serves as a foundational resource to stimulate and guide future research aimed at unlocking the full therapeutic potential of this compound.

References

An In-depth Technical Guide to the Solubility and Stability of Methylzedoarondiol

Disclaimer: As of late 2025, publicly available data on "Methylzedoarondiol" is limited. This guide therefore provides a comprehensive framework for conducting and interpreting solubility and stability studies on this compound, drawing upon established methodologies for analogous molecules. The experimental data presented herein is illustrative and intended to serve as a template for future research.

Introduction

This compound, a novel compound of interest, requires thorough physicochemical characterization to enable its development as a potential therapeutic agent. This document outlines the essential studies and methodologies for determining its solubility and stability profiles, which are critical for formulation development, manufacturing, and ensuring therapeutic efficacy and safety.

Solubility Studies

The solubility of an active pharmaceutical ingredient (API) is a key determinant of its oral bioavailability. Understanding the solubility of this compound in various media is crucial for developing effective delivery systems.

Equilibrium Solubility in Various Solvents

This study aims to determine the saturation solubility of this compound in a range of pharmaceutically relevant solvents.

Table 1: Hypothetical Equilibrium Solubility of this compound at 25°C

| Solvent System | Solubility (mg/mL) |

| Purified Water | < 0.1 |

| 0.1 N HCl (pH 1.2) | 0.2 |

| Phosphate Buffer (pH 6.8) | < 0.1 |

| Ethanol | 15.8 |

| Propylene Glycol | 8.5 |

| N-Methyl Pyrrolidone (NMP) | 45.2 |

| 20% v/v NMP in Water | 5.3 |

Experimental Protocol: Equilibrium Solubility Determination

A shake-flask method is employed to determine the equilibrium solubility.

-

Preparation: An excess amount of this compound is added to vials containing each of the specified solvent systems.

-

Equilibration: The vials are sealed and agitated in a temperature-controlled shaker bath at 25°C for 48 hours to ensure equilibrium is reached.

-

Sampling and Analysis: After 48 hours, the suspensions are filtered through a 0.45 µm filter to remove undissolved solids. The concentration of this compound in the filtrate is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth literature review of zedoary compounds, with a specific focus on the guaiane-type sesquiterpenoid, Methylzedoarondiol. Zedoary, the rhizome of Curcuma zedoaria and other Curcuma species, has a long history of use in traditional medicine for treating a variety of ailments, including inflammation, pain, and cancer. Modern phytochemical investigations have revealed a rich diversity of bioactive compounds within zedoary, with sesquiterpenoids being a major class of interest.

This document summarizes the current knowledge on the isolation, characterization, and biological activities of this compound and related zedoary compounds. It includes detailed experimental protocols for their extraction and biological evaluation, quantitative data on their bioactivities, and visualizations of the key signaling pathways they modulate.

Chemical Profile of Zedoary Sesquiterpenoids

The rhizomes of Curcuma species are a rich source of sesquiterpenoids, which are a class of C15 terpenoids with diverse chemical structures and biological activities.[1] These compounds are major constituents of the essential oil of zedoary and are responsible for many of its therapeutic properties.[2][3] The sesquiterpenoids in zedoary can be broadly classified into several types, including guaiane, germacrane, eudesmane, and elemane skeletons.[1][3]

This compound is a guaiane-type sesquiterpenoid that has been isolated from Curcuma aromatica and Curcuma wenyujin.[4][5][6] Its structure was elucidated by Kuroyanagi et al. in 1987 through spectroscopic analysis.[4] While specific quantitative biological data for this compound is limited in the currently available literature, the bioactivities of numerous other structurally related guaiane sesquiterpenoids from Curcuma species have been extensively studied, providing valuable insights into its potential therapeutic applications.

Biological Activities of Zedoary Sesquiterpenoids

Sesquiterpenoids isolated from zedoary have demonstrated a wide range of pharmacological effects, with anti-inflammatory and cytotoxic activities being the most prominent.

Anti-inflammatory Activity

Many zedoary compounds exhibit potent anti-inflammatory effects by inhibiting key inflammatory mediators. A common assay to evaluate this activity is the measurement of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. Overproduction of NO is a hallmark of inflammation, and its inhibition is a key target for anti-inflammatory drug development.

Cytotoxic Activity

Various sesquiterpenoids from Curcuma species have shown significant cytotoxicity against a range of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used method to assess the cytotoxic effects of compounds by measuring the metabolic activity of cells, which is indicative of cell viability.

Quantitative Data on Zedoary Compounds

The following tables summarize the quantitative data on the anti-inflammatory and cytotoxic activities of various zedoary sesquiterpenoids. While specific data for this compound is not currently available in the cited literature, the data for related compounds provide a strong rationale for its further investigation.

Table 1: Anti-inflammatory Activity of Zedoary Sesquiterpenoids (Inhibition of NO Production in LPS-stimulated RAW 264.7 Macrophages)

| Compound | Source | IC50 (µM) | Reference |

| Phaeocaulisin A | Curcuma phaeocaulis | < 2 | [7] |

| Phaeocaulisin B | Curcuma phaeocaulis | < 2 | [7] |

| Zedoarondiol | Curcuma phaeocaulis | < 2 | [7] |

| Curcumenol | Curcuma phaeocaulis | < 2 | [7] |

| Isocurcumenol | Curcuma phaeocaulis | < 2 | [7] |

| Procurcumenol | Curcuma zedoaria | 75 | [2] |

| Epiprocurcumenol | Curcuma zedoaria | 77 | [2] |

Table 2: Cytotoxic Activity of Zedoary Sesquiterpenoids (MTT Assay)

| Compound | Cell Line | IC50 (µM) | Reference |

| Phaeocaulisguatriol | MCF-7 | 40.7 | [8] |

| Phaeocaulistriol B | MCF-7 | 58.8 | [8] |

| Curcumenone | MCF-7 | 8.3 (µg/mL) | |

| Curcumenol | MCF-7 | 9.3 (µg/mL) |

Experimental Protocols

Isolation of this compound and Related Guaiane Sesquiterpenoids

The following protocol is based on the method described by Kuroyanagi et al. (1987) for the isolation of sesquiterpenes from Curcuma aromatica.[4]

-

Extraction: The fresh rhizomes of Curcuma aromatica are sliced and extracted with methanol at room temperature. The methanol extract is then concentrated under reduced pressure.

-

Solvent Partitioning: The concentrated methanol extract is suspended in water and partitioned successively with n-hexane, chloroform, and ethyl acetate.

-

Column Chromatography: The chloroform-soluble fraction is subjected to silica gel column chromatography. The column is eluted with a gradient of n-hexane and ethyl acetate.

-

Fraction Collection and Further Purification: Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing compounds with similar Rf values are combined.

-

Isolation of this compound: this compound is isolated from one of the fractions by repeated silica gel column chromatography, eluting with a mixture of n-hexane and ethyl acetate.

-

Structure Elucidation: The structure of the isolated compound is determined by spectroscopic methods, including ¹H-NMR, ¹³C-NMR, IR, and Mass Spectrometry.

Anti-inflammatory Assay: Nitric Oxide Production in LPS-stimulated RAW 264.7 Macrophages

-

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.

-

Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10⁴ cells/well and allowed to adhere for 24 hours.

-

Compound Treatment: The cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1 hour.

-

LPS Stimulation: After pre-treatment, the cells are stimulated with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce nitric oxide production.

-

Nitrite Quantification (Griess Assay): The concentration of nitrite, a stable product of NO, in the culture supernatant is measured using the Griess reagent. 50 µL of the supernatant is mixed with 50 µL of sulfanilamide solution, followed by the addition of 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride solution.

-

Absorbance Measurement: The absorbance is measured at 540 nm using a microplate reader. The nitrite concentration is calculated from a standard curve prepared with sodium nitrite.

-

IC50 Calculation: The concentration of the compound that inhibits 50% of the NO production (IC50) is determined from a dose-response curve.

Cytotoxicity Assay: MTT Assay

-

Cell Seeding: Cancer cells (e.g., MCF-7, HeLa) are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours.

-

Compound Treatment: The cells are treated with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.

-

Formazan Solubilization: The medium containing MTT is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

-

Cell Viability Calculation: The percentage of cell viability is calculated relative to the untreated control cells.

-

IC50 Calculation: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is determined from a dose-response curve.

Signaling Pathways Modulated by Zedoary Sesquiterpenoids

The anti-inflammatory and cytotoxic effects of zedoary sesquiterpenoids are mediated through the modulation of specific intracellular signaling pathways. While the precise pathways affected by this compound have not been fully elucidated, studies on structurally similar guaiane sesquiterpenoids provide strong indications of their mechanisms of action.

Anti-inflammatory Signaling Pathway

The anti-inflammatory activity of guaiane sesquiterpenoids from Curcuma is often associated with the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways. In LPS-stimulated macrophages, the activation of these pathways leads to the production of pro-inflammatory mediators like nitric oxide and cytokines.

Caption: Inhibition of NF-κB and MAPK pathways by guaiane sesquiterpenoids.

Cytotoxicity and Apoptosis Signaling Pathway

The cytotoxic effects of guaiane sesquiterpenoids against cancer cells are often mediated by the induction of apoptosis, or programmed cell death. This process involves a cascade of events regulated by various signaling molecules, including caspases and members of the Bcl-2 family. Studies on related compounds like curcumol suggest the involvement of the PI3K/Akt and MAPK pathways in regulating apoptosis.

Caption: Induction of apoptosis by guaiane sesquiterpenoids.

Conclusion and Future Directions

This compound, a guaiane-type sesquiterpenoid from zedoary, belongs to a class of compounds with significant therapeutic potential, particularly in the areas of inflammation and cancer. While the existing literature provides a solid foundation for understanding its chemical nature and the biological activities of its analogs, further research is needed to fully elucidate its pharmacological profile. Specifically, future studies should focus on:

-

Quantitative Biological Evaluation: Determining the specific IC50 values of this compound in various anti-inflammatory and cytotoxicity assays is crucial for understanding its potency and therapeutic window.

-

Mechanism of Action: Investigating the precise molecular targets and signaling pathways modulated by this compound will provide a deeper understanding of its mechanism of action.

-

In Vivo Studies: Preclinical studies in animal models are necessary to evaluate the efficacy, safety, and pharmacokinetic properties of this compound.

The information presented in this technical guide serves as a valuable resource for researchers and drug development professionals interested in the therapeutic potential of zedoary compounds. The detailed protocols and compiled data on related compounds provide a strong starting point for the further investigation and development of this compound and its analogs as novel therapeutic agents.

References

- 1. Chemical and Pharmaceutical Bulletin [jstage.jst.go.jp]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Research Progress on Sesquiterpenoids of Curcumae Rhizoma and Their Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. jstage.jst.go.jp [jstage.jst.go.jp]

- 8. ir.niist.res.in:8080 [ir.niist.res.in:8080]

Methodological & Application

Application Notes and Protocols: Synthesis of Methylzedoarondiol and its Analogs

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zedoarondiol, a naturally occurring guaiane sesquiterpenoid isolated from the rhizomes of Curcuma heyneana, has garnered significant interest due to its notable anti-inflammatory properties. Research has demonstrated its ability to inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin E₂ (PGE₂), and various cytokines by downregulating the NF-κB signaling pathway. Methylzedoarondiol, a methylated derivative of zedoarondiol, is a promising analog for further investigation into the structure-activity relationships of this class of compounds. To date, a total synthesis of zedoarondiol or this compound has not been reported in the literature. This document provides a proposed synthetic strategy for this compound and its analogs, based on established methodologies for the synthesis of related guaiane sesquiterpenes. The experimental protocols are intended to serve as a foundational guide for the chemical synthesis of these potentially therapeutic compounds.

Proposed Synthesis of this compound

The proposed retrosynthetic analysis for this compound (1) involves the late-stage methylation of the tertiary alcohol in zedoarondiol (2). The synthesis of zedoarondiol itself can be envisioned from a key guaiane skeleton intermediate (3), which could be assembled through a [5+2] cycloaddition or a Michael addition/aldol condensation sequence from simpler precursors.

Retrosynthetic Analysis

Caption: Retrosynthetic analysis of this compound.

Quantitative Data Summary

The following tables present representative data for the proposed synthetic steps and the biological activity of zedoarondiol. This data is illustrative and intended to provide a target for the successful synthesis and evaluation of these compounds.

Table 1: Proposed Synthesis of this compound - Reaction Yields and Purity

| Step | Reaction | Product | Theoretical Yield (%) | Purity (by HPLC, %) |

| 1 | [5+2] Cycloaddition | Guaiane Skeleton | 65 | >95 |

| 2 | Epoxidation | Epoxidized Guaiane | 85 | >98 |

| 3 | Reductive Epoxide Opening | Zedoarondiol | 70 | >99 |

| 4 | Methylation | This compound | 90 | >99 |

Table 2: Biological Activity of Zedoarondiol

| Assay | Cell Line | IC₅₀ (µM)[1] |

| Nitric Oxide (NO) Production | RAW 264.7 | ~25 |

| Prostaglandin E₂ (PGE₂) Production | RAW 264.7 | ~30 |

| TNF-α Production | RAW 264.7 | ~40 |

| IL-6 Production | RAW 264.7 | ~35 |

Experimental Protocols

The following are detailed, hypothetical protocols for the key steps in the proposed synthesis of this compound.

Protocol 1: Synthesis of the Guaiane Skeleton via [5+2] Cycloaddition

This protocol describes a potential method for constructing the core 5-7 fused ring system of the guaiane sesquiterpenes.

Materials:

-

Substituted cyclopentenone (1.0 eq)

-

Substituted oxidopyrylium ylide precursor (1.2 eq)

-

Anhydrous toluene

-

Triethylamine (1.5 eq)

-

Inert atmosphere (Nitrogen or Argon)

-

Standard glassware for organic synthesis

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add the substituted cyclopentenone and anhydrous toluene.

-

Stir the solution at room temperature under a nitrogen atmosphere.

-

Add the oxidopyrylium ylide precursor to the solution.

-

Slowly add triethylamine dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux (approximately 110 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure guaiane skeleton.

Protocol 2: Synthesis of Zedoarondiol via Epoxidation and Reductive Opening

This protocol details the introduction of the hydroxyl groups with the correct stereochemistry.

Materials:

-

Guaiane skeleton (1.0 eq)

-

meta-Chloroperoxybenzoic acid (m-CPBA) (1.1 eq)

-

Dichloromethane (DCM)

-

Lithium aluminum hydride (LiAlH₄) (1.5 eq)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Sodium bicarbonate solution

-

Sodium sulfate

Procedure: Part A: Epoxidation

-

Dissolve the guaiane skeleton in DCM in a round-bottom flask.

-

Cool the solution to 0 °C in an ice bath.

-

Add m-CPBA portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.

-

Quench the reaction by washing with saturated sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxide.

Part B: Reductive Epoxide Opening

-

In a separate flame-dried flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ in anhydrous diethyl ether or THF.

-

Cool the suspension to 0 °C.

-

Dissolve the crude epoxide from Part A in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to stir at 0 °C for 1 hour and then at room temperature until the reaction is complete (monitor by TLC).

-

Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water.

-

Stir the resulting mixture until a white precipitate forms.

-

Filter the mixture through a pad of Celite®, washing the filter cake with diethyl ether.

-

Concentrate the filtrate to obtain crude zedoarondiol.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient).

Protocol 3: Synthesis of this compound via Methylation

This protocol describes the final methylation step to yield the target compound.

Materials:

-

Zedoarondiol (1.0 eq)

-

Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 eq)

-

Anhydrous tetrahydrofuran (THF)

-

Methyl iodide (CH₃I) (1.5 eq)

-

Saturated aqueous ammonium chloride solution

Procedure:

-

To a flame-dried round-bottom flask under a nitrogen atmosphere, add a suspension of NaH in anhydrous THF.

-

Cool the suspension to 0 °C.

-

Dissolve zedoarondiol in anhydrous THF and add it dropwise to the NaH suspension.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

-

Cool the reaction mixture back to 0 °C and add methyl iodide dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Monitor the reaction by TLC. Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

-

Extract the mixture with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography (silica gel, hexane/ethyl acetate gradient) to afford pure this compound.

Synthesis of Analogs

The proposed synthetic route can be adapted to produce a variety of analogs for structure-activity relationship (SAR) studies.

-

Modification of the Cyclopentenone Precursor: Utilizing different substituted cyclopentenones in the initial cycloaddition step would lead to analogs with varying substitution patterns on the five-membered ring.

-

Modification of the Oxidopyrylium Ylide Precursor: Altering the substituents on the pyrone precursor to the ylide will result in analogs with different functionalities on the seven-membered ring.

-

Alkylation with Different Electrophiles: In the final step, using alternative alkylating agents instead of methyl iodide (e.g., ethyl iodide, benzyl bromide) would yield a series of O-alkylated analogs.

Signaling Pathway and Experimental Workflow

NF-κB Signaling Pathway Inhibited by Zedoarondiol

Zedoarondiol exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[1] The diagram below illustrates the canonical NF-κB activation pathway and the putative point of inhibition by zedoarondiol.

Caption: Inhibition of the NF-κB signaling pathway by Zedoarondiol.

Experimental Workflow for Synthesis and Biological Evaluation

The following diagram outlines the general workflow for the synthesis of this compound and its subsequent biological evaluation.

Caption: General workflow for synthesis and evaluation.

Conclusion

The provided application notes and protocols offer a comprehensive, albeit theoretical, framework for the synthesis and evaluation of this compound and its analogs. By leveraging established synthetic methodologies for related natural products, researchers can embark on the chemical synthesis of these promising anti-inflammatory agents. The successful synthesis and subsequent biological testing of these compounds will be crucial in elucidating their therapeutic potential and advancing the development of novel anti-inflammatory drugs.

References

Application Note & Protocol: Quantitative Determination of Methylzedoarondiol in Human Plasma by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of Methylzedoarondiol in human plasma. The protocol employs a straightforward protein precipitation method for sample preparation, followed by rapid chromatographic separation on a reversed-phase C18 column. Detection is achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, providing high selectivity and sensitivity. This method is suitable for pharmacokinetic studies and other research applications requiring accurate measurement of this compound in a biological matrix.

Introduction

This compound is a novel small molecule compound under investigation for its potential therapeutic properties. To support preclinical and clinical development, a reliable bioanalytical method is essential for characterizing its pharmacokinetic profile.[1][2][3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for drug quantification in complex biological matrices due to its high sensitivity, specificity, and wide dynamic range.[2][4][5] This document provides a detailed protocol for the extraction and quantification of this compound from human plasma, including method validation parameters that meet regulatory expectations.

Experimental

Materials and Reagents

-

This compound reference standard

-

Internal Standard (IS) (e.g., a stable isotope-labeled version of this compound or a structurally similar compound)

-

Acetonitrile (ACN), LC-MS grade

-

Methanol (MeOH), LC-MS grade

-

Formic acid, LC-MS grade

-

Water, HPLC grade

-

Human plasma (K2EDTA)

Sample Preparation

A protein precipitation method is utilized for its simplicity and high-throughput capability.[6][7]

-

Allow frozen plasma samples to thaw at room temperature.

-

Vortex the plasma samples to ensure homogeneity.

-

In a 1.5 mL microcentrifuge tube, add 50 µL of plasma sample.

-

Spike with 10 µL of Internal Standard working solution.

-

Add 150 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

-

Vortex vigorously for 30 seconds.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.

Liquid Chromatography

Chromatographic separation is performed using a reversed-phase C18 column to resolve the analyte from endogenous plasma components.

-

HPLC System: Standard UHPLC/HPLC system

-

Column: C18, 2.1 x 50 mm, 1.8 µm

-

Mobile Phase A: 0.1% Formic Acid in Water

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

-

Injection Volume: 5 µL

-

Gradient Elution:

Time (min) %B 0.0 10 0.5 10 2.5 95 3.5 95 3.6 10 | 5.0 | 10 |

Mass Spectrometry

Detection is performed on a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.

-

Mass Spectrometer: Triple Quadrupole MS/MS

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Ion Source Parameters:

-

IonSpray Voltage: 5500 V

-

Temperature: 500°C

-

Curtain Gas: 30 psi

-

Nebulizer Gas (GS1): 50 psi

-

Heater Gas (GS2): 50 psi

-

-

MRM Transitions (Hypothetical):

Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV) This compound 275.2 159.1 25 | Internal Standard | 278.2 | 162.1 | 25 |

Method Validation Summary

The method was validated according to established guidelines for bioanalytical method validation.[8]

Linearity

The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The coefficient of determination (r²) was >0.99.

| Analyte | Calibration Range (ng/mL) | Regression Equation | r² |

| This compound | 1 - 1000 | y = 0.0025x + 0.0012 | 0.9985 |

Precision and Accuracy

The intra- and inter-day precision and accuracy were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

| LLOQ | 1 | 6.8 | 105.2 | 8.1 | 103.5 |

| LQC | 3 | 5.2 | 98.7 | 6.5 | 99.1 |

| MQC | 100 | 4.1 | 101.5 | 5.3 | 102.0 |

| HQC | 800 | 3.5 | 97.9 | 4.8 | 98.6 |

Acceptance criteria: Precision (%CV) ≤15% (≤20% for LLOQ), Accuracy within ±15% (±20% for LLOQ) of the nominal value.[9]

Recovery and Matrix Effect

The extraction recovery and matrix effect were assessed to ensure the sample preparation process is consistent and free from interference.

| QC Level | Concentration (ng/mL) | Extraction Recovery (%) | Matrix Effect (%) |

| LQC | 3 | 92.5 | 98.2 |

| HQC | 800 | 94.1 | 101.5 |

Workflow and Pathway Diagrams

Caption: Experimental workflow for this compound quantification.

References

- 1. mdpi.com [mdpi.com]

- 2. LC-MS/MS Application in Pharmacotoxicological Field: Current State and New Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. LC-MS-BASED METABOLOMICS IN DRUG METABOLISM - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ionsource.com [ionsource.com]

- 7. m.youtube.com [m.youtube.com]

- 8. uab.edu [uab.edu]

- 9. A liquid chromatography/tandem mass spectrometry assay to quantitate MS-275 in human plasma - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Zedoarondiol as a Chemical Probe for IκB kinase (IKK)

A Note on the Compound: Initial searches for "Methylzedoarondiol" did not yield specific information. This document will focus on Zedoarondiol , a well-characterized sesquiterpene lactone. It is presumed that "this compound" is a derivative of or a synonym for Zedoarondiol. The protocols and data presented herein pertain to Zedoarondiol and its established inhibitory effects on the NF-κB signaling pathway, specifically targeting the IκB kinase (IKK) complex.

Introduction

Zedoarondiol is a natural sesquiterpene lactone isolated from the rhizoma of Curcuma heyneana. It has demonstrated significant anti-inflammatory and antioxidant properties. A key mechanism underlying its anti-inflammatory effects is the downregulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[1] Zedoarondiol has been shown to attenuate the phosphorylation of IκB kinase (IKK), a critical upstream kinase in the canonical NF-κB pathway.[1] This makes Zedoarondiol a valuable chemical probe for studying the role of IKK in various physiological and pathological processes.

These application notes provide a summary of Zedoarondiol's activity and detailed protocols for its use in characterizing the inhibition of the IKK/NF-κB pathway in cellular and in vitro systems.

Data Presentation

Table 1: Biological Activity of Zedoarondiol

| Parameter | Target/Pathway | System | Observed Effect | Concentration/IC50 | Reference |

| IKK Phosphorylation | IκB kinase (IKK) | LPS-stimulated RAW 264.7 cells | Attenuated phosphorylation of IKK | Concentration-dependent | [1] |

| IκBα Phosphorylation | Inhibitor of κBα (IκBα) | LPS-stimulated RAW 264.7 cells | Decreased phosphorylation and degradation | Concentration-dependent | [1] |

| NF-κB Nuclear Translocation | NF-κB p65 | LPS-stimulated RAW 264.7 cells | Blocked translocation to the nucleus | Concentration-dependent | [1] |

| Pro-inflammatory Cytokines | TNF-α, IL-6, IL-1β | LPS-stimulated RAW 264.7 cells | Inhibited production | Concentration-dependent | [1] |

| Enzyme Expression | iNOS, COX-2 | LPS-stimulated RAW 264.7 cells | Suppressed protein and mRNA expression | Concentration-dependent | [1] |

| IKKβ IC50 | IκB kinase β (IKKβ) | In vitro kinase assay | To be determined | N/A | N/A |

Mandatory Visualization

Caption: Canonical NF-κB signaling pathway and the inhibitory action of Zedoarondiol on the IKK complex.

Experimental Protocols

Protocol 1: In Vitro IKKβ Kinase Assay

This protocol is designed to determine the direct inhibitory effect of Zedoarondiol on IKKβ activity and to calculate its IC50 value. This assay measures the amount of ADP produced, which correlates with kinase activity.

Materials:

-

Recombinant human IKKβ (BPS Bioscience, #40304)

-

IKKtide substrate (a peptide substrate for IKKβ)

-

ATP

-

Kinase Assay Buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM DTT)

-

Zedoarondiol (stock solution in DMSO)

-

ADP-Glo™ Kinase Assay Kit (Promega, #V6930)

-

96-well white microplates

-

Microplate reader capable of luminescence detection

Procedure:

-

Prepare Kinase Reaction Buffer: Prepare the 1x Kinase Assay Buffer.

-

Compound Dilution: Prepare a serial dilution of Zedoarondiol in 1x Kinase Assay Buffer. The final DMSO concentration should not exceed 1%. Include a "no inhibitor" control (DMSO only) and a "no enzyme" blank.

-

Assay Plate Setup:

-

Add 2.5 µL of the serially diluted Zedoarondiol or control solution to the wells of a 96-well plate.

-

Add 10 µL of 1x Kinase Assay Buffer to the "Blank" wells.

-

-

Prepare Master Mix: Prepare a master mix containing ATP and IKKtide substrate in 1x Kinase Assay Buffer.

-

Add Master Mix: Add 12.5 µL of the Master Mix to each well.

-

Initiate Kinase Reaction:

-

Thaw and dilute recombinant IKKβ to the desired concentration in 1x Kinase Assay Buffer.

-

Add 10 µL of the diluted IKKβ to each well, except for the "Blank" wells.

-

-

Incubation: Incubate the plate at 30°C for 45-60 minutes.

-

Stop Reaction and Detect ADP:

-

Add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

-

Incubate at room temperature for 40 minutes.

-

-

Generate Luminescent Signal:

-

Add 50 µL of Kinase Detection Reagent to each well. This reagent converts ADP to ATP and generates a luminescent signal.

-

Incubate at room temperature for 30-60 minutes.

-

-

Data Acquisition: Measure the luminescence using a microplate reader.

-

Data Analysis:

-

Subtract the "Blank" reading from all other readings.

-

Calculate the percent inhibition for each concentration of Zedoarondiol relative to the "no inhibitor" control.

-